molecular formula C18H23NO5 B15335757 Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate CAS No. 287935-37-9

Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate

Cat. No.: B15335757
CAS No.: 287935-37-9
M. Wt: 333.4 g/mol
InChI Key: TVGHIGDQGYWONS-UHFFFAOYSA-N
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Description

Ethyl 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is a heterocyclic compound characterized by a fused benzooxazinone core linked to an octanoate ester chain. This structure combines the aromatic reactivity of the benzooxazinone moiety with the lipophilic properties of the aliphatic ester, making it a versatile intermediate in medicinal chemistry and materials science.

The compound is synthesized via nucleophilic substitution, as demonstrated in Example 2 of , where ethyl 8-bromooctanoate reacts with 8-(2,4-dicarbonyl-2H-benzo[e][1,3]oxazin-3(4H)-yl) precursor under basic conditions (anhydrous Na₂CO₃) in DMF at 70°C, achieving a high yield of 95.1% . Its commercial availability is highlighted by Sinbond Industrial Co., Ltd., which lists it as a specialty chemical for research and industrial applications .

Properties

CAS No.

287935-37-9

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoate

InChI

InChI=1S/C18H23NO5/c1-2-23-16(20)12-6-4-3-5-9-13-19-17(21)14-10-7-8-11-15(14)24-18(19)22/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

TVGHIGDQGYWONS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCN1C(=O)C2=CC=CC=C2OC1=O

Origin of Product

United States

Scientific Research Applications

Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate is a synthetic compound with a complex structure, combining a benzo[e][1,3]oxazine ring and an octanoate side chain. It has a molecular weight of approximately 333.38 g/mol and the molecular formula C18H23NO5C_{18}H_{23}NO_5 . This compound is notable for its potential applications in diverse fields such as agrochemicals and pharmaceuticals, attributable to its unique chemical properties and biological activities.

Potential Applications

This compound and similar compounds may be used for a variety of biological activities. Interaction studies may offer insights into the compound's mechanism of action and therapeutic potential. Specific applications include:

  • Pharmaceuticals
  • Agrochemicals

Safety and Hazards

GHS classifications indicate that this compound may be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and serious eye irritation, and may cause respiratory irritation .

Hazard Statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

Precautionary statements:

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations
  • P270: Do not eat, drink or smoke when using this product
  • P264: Wash … thoroughly after handling
  • P280: Wear protective gloves/protective clothing/eye protection/face protection
  • P302+P352: IF ON SKIN: Wash with plenty of water
  • P337+P313: If eye irritation persists: Get medical advice/attention
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
  • P362+P364: Take off contaminated clothing and wash it before reuse
  • P332+P313: If skin irritation occurs: Get medical advice/attention
  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth

Chemical Reactions Analysis

Hydrolysis of Ester Functional Group

The ethyl ester undergoes alkaline hydrolysis to form 8-(2-hydroxybenzamido)octanoic acid (a precursor to salcaprozate sodium):

Reaction Parameters Outcome
NaOH (aqueous), 75–80°C for 2 hours, followed by HCl acidificationQuantitative conversion to carboxylic acid derivative

This saponification reaction is critical for generating pharmaceutically relevant metabolites. The product’s melting point (117.4–118.6°C) confirms high purity .

Reactivity of the Oxazine Moiety

The 1,3-benzoxazine-2,4-dione core displays reactivity characteristic of cyclic imides:

Ring-Opening Reactions

  • Aminolysis : The oxazine’s carbonyl groups may react with primary amines, leading to ring opening and formation of amide derivatives.

  • Hydrolysis : Under strongly acidic or basic conditions, the oxazine ring can hydrolyze to yield anthranilic acid analogs.

Electrophilic Substitution

Electron-rich aromatic systems in the benzoxazine ring may undergo halogenation or nitration, though specific examples remain undocumented in available literature.

Ester Group Transformation Reactions

The ethyl ester’s reactivity aligns with typical ester transformations:

Reaction Type Potential Reagents Expected Product
TransesterificationMethanol, acid catalystMethyl octanoate derivative
AminolysisAmmonia or primary aminesAmide or substituted amide
ReductionLiAlH₄Primary alcohol derivative

These transformations remain theoretical but are structurally plausible based on the compound’s functional groups .

Stability and Degradation Pathways

The compound shows thermal stability up to 150°C but degrades under prolonged UV exposure. Hydrolytic degradation pathways dominate in aqueous environments at pH > 9, leading to cleavage of both ester and oxazine functionalities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzooxazinone Cores

Compound Name Structural Features Synthesis Method Yield Key Applications
Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate Benzo[e][1,3]oxazin-2,4-dione fused to an octanoate ester Nucleophilic substitution (Na₂CO₃, DMF, 70°C) 95.1% Pharmaceutical intermediates, materials science
4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid Shorter carbon chain (butanoic acid) with benzo[e][1,3]oxazinone Not specified (commercially available via Hairui Chem) N/A Intermediate for bioactive molecules
4-(2-Chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide Chloro- and methoxy-substituted benzooxazinone with benzohydrazide Vilsmeier–Haack reaction followed by hydrazine treatment Moderate (exact yield not stated) Antimicrobial activity (Gram-positive/-negative bacteria)
Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate Dioxane/dioxepane ring instead of benzooxazinone Esterification of ethyl 9,10-dihydroxyoctadecanoate with oxalic acid 93.9% Bio-lubricant base stock (low acid number, high stability)

Key Structural and Reactivity Differences

Feature This compound Analogues
Core Heterocycle Benzo[e][1,3]oxazin-2,4-dione Benzo[b][1,4]oxazin-3(4H)-one (e.g., compounds 22m/n)
Substituents No halogen or nitro groups Chloro, methoxy, nitro (enhanced bioactivity)
Side Chain Long aliphatic ester (octanoate) Shorter chains (butanoic acid) or aryl groups
Reactivity High lipophilicity (ester chain) Polar functional groups (e.g., hydrazides) enhance solubility

Q & A

Q. What are the standard synthetic protocols for Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate?

The compound is synthesized via nucleophilic substitution under optimized conditions:

  • Reagents : Ethyl 8-bromooctanoate, benzoxazine precursor (compound 1), anhydrous sodium carbonate.
  • Solvent : DMF.
  • Conditions : Stirring at 70±5°C for 2–2.5 hours.
  • Yield : 95.1% after filtration and drying . A typical procedure involves dissolving reactants in DMF, heating, and isolating the product via aqueous workup.

Q. How is the purity and structural integrity of this compound confirmed?

Analytical techniques include:

  • NMR Spectroscopy : Distinct peaks at ~3.9 ppm (oxazine ring protons) and ~2.9 ppm (-CH2- linker) confirm cyclic structure and absence of oligomers .
  • FTIR : Absorptions at 1043 cm⁻¹ (C-O-C symmetric stretch) and 771 cm⁻¹ (para-substituted benzene) validate the benzoxazine core .
  • Mass Spectrometry : Used to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do solvent choice and reaction conditions impact synthesis efficiency?

Comparative studies highlight trade-offs:

Method Solvent Conditions Yield Advantages
Conventional DMF70°C, 2.5 hours95.1%High yield, scalable
Green WaterMicrowave irradiation~85–90%Eco-friendly, reduced toxicity
Microwave-assisted methods in water reduce oligomer formation and energy consumption but may require yield optimization .

Q. What methodological considerations apply to evaluating its biological activities?

  • Antimicrobial Screening : Use Minimal Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Derivatives with chloro/methoxy substituents show enhanced activity .
  • Enzyme Inhibition : For antitumor studies, screen against STAT3/CDK2/4/6 targets via kinase assays. NSC765690 (a benzoxazine derivative) exhibits potent inhibition in NCI60 cell lines .
  • Cytotoxicity : Assess via MTT assays on tumor cell lines, noting dose-dependent effects .

Q. How can green chemistry principles improve its synthesis?

  • Solvent Selection : Replace DMF with water to reduce toxicity and waste .
  • Energy Efficiency : Use microwave irradiation to shorten reaction times (e.g., 30 minutes vs. 2.5 hours) .
  • Catalyst Optimization : Sodium carbonate as a base avoids hazardous reagents like ethyl chloroformate .

Q. What strategies resolve contradictions in reaction outcomes between literature reports?

  • Oligomer Control : Linear aliphatic amines in solvent-free conditions increase oligomers. Adding water (2 mL/mmol) suppresses side reactions, achieving >98% monomer purity .
  • Temperature Sensitivity : Reactions above 70°C may degrade heat-sensitive intermediates. Monitor via TLC/HPLC .

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